molecular formula C34H64N14O10 B12526348 Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- CAS No. 663885-27-6

Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl-

Cat. No.: B12526348
CAS No.: 663885-27-6
M. Wt: 829.0 g/mol
InChI Key: VBCQHJRIQUBVMI-BTNSXGMBSA-N
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Description

Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- is a complex peptide composed of multiple amino acids. This compound is known for its significant biological activity and specific physiological functions. It is often used as an intermediate in the synthesis of various bioactive peptides and pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide.

Scientific Research Applications

Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular signaling and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the production of bioactive peptides and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine residues.

    Glycyl-L-leucine: A dipeptide consisting of glycine and leucine.

    Glycyl-L-arginine: A dipeptide composed of glycine and arginine.

Uniqueness

Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

663885-27-6

Molecular Formula

C34H64N14O10

Molecular Weight

829.0 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C34H64N14O10/c1-17(2)12-22(28(54)42-15-26(51)52)47-32(58)24(16-49)48-27(53)19(5)43-29(55)20(8-6-10-40-33(36)37)45-30(56)21(9-7-11-41-34(38)39)46-31(57)23(13-18(3)4)44-25(50)14-35/h17-24,49H,6-16,35H2,1-5H3,(H,42,54)(H,43,55)(H,44,50)(H,45,56)(H,46,57)(H,47,58)(H,48,53)(H,51,52)(H4,36,37,40)(H4,38,39,41)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

VBCQHJRIQUBVMI-BTNSXGMBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

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